2-(2-Chloro-6-methylphenoxy)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-6-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7-3-2-4-8(10)9(7)12-6-5-11/h2-4H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTNIUIUXWUNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589557 | |
| Record name | 2-(2-Chloro-6-methylphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26646-31-1 | |
| Record name | 2-(2-Chloro-6-methylphenoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26646-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-6-methylphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 2 Chloro 6 Methylphenoxy Ethanamine
Established Synthetic Routes to 2-(2-Chloro-6-methylphenoxy)ethanamine
The synthesis of this compound can be achieved through several established chemical pathways. These routes primarily involve the formation of the ether linkage and the introduction of the amine functionality.
Etherification and Amine Formation Strategies
The construction of the this compound molecule relies on key reactions that form the ether bond and the terminal amino group. The two principal strategies employed are the Williamson ether synthesis and reductive amination pathways.
The Williamson ether synthesis is a widely used and versatile method for preparing ethers. researchgate.netmasterorganicchemistry.com It typically involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. masterorganicchemistry.com In the context of synthesizing this compound, this approach would involve the reaction of 2-chloro-6-methylphenol (B1203925) with a suitable 2-aminoethyl halide or a protected precursor.
A plausible synthetic route commencing with 2-chloro-6-methylphenol would involve its deprotonation with a strong base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. researchgate.net This nucleophilic phenoxide would then react with a protected 2-haloethylamine, such as N-(2-chloroethyl)acetamide or 2-bromoethylamine (B90993) hydrobromide, followed by deprotection to yield the final product. The use of a protecting group on the amine is crucial to prevent its reaction with the alkyl halide.
Alternatively, the synthesis can proceed by reacting 2-chloro-6-methylphenol with a 2-haloethanol, followed by conversion of the resulting alcohol to the amine. For instance, reaction with 2-chloroethanol (B45725) in the presence of a base like potassium carbonate would yield 2-(2-chloro-6-methylphenoxy)ethanol. researchgate.net This intermediate alcohol can then be converted to the corresponding amine via methods such as the Mitsunobu reaction with a protected amine source or by conversion to an alkyl halide followed by reaction with ammonia (B1221849) or a protected amine equivalent.
Hypothetical Williamson Ether Synthesis Data
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Chloro-6-methylphenol | N-(2-bromoethyl)phthalimide | K₂CO₃ | DMF | 80-100 | 12-24 | 75-85 |
| Sodium 2-chloro-6-methylphenoxide | 2-Chloroethylamine hydrochloride | NaH | THF | 60-70 | 8-16 | 60-70 |
| 2-Chloro-6-methylphenol | 2-Bromoethanol | Cs₂CO₃ | Acetonitrile (B52724) | 70-80 | 10-20 | 80-90 |
This data is representative of typical Williamson ether syntheses and is provided for illustrative purposes.
Reductive amination is a powerful method for the formation of amines from carbonyl compounds. organic-chemistry.orgnih.gov This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. nih.gov To synthesize this compound via this route, one would start with 2-(2-chloro-6-methylphenoxy)acetaldehyde.
The synthesis would begin with the preparation of 2-(2-chloro-6-methylphenoxy)acetic acid, which can be obtained from 2-chloro-6-methylphenol and a haloacetic acid. The carboxylic acid can then be reduced to the corresponding aldehyde, 2-(2-chloro-6-methylphenoxy)acetaldehyde. This aldehyde can then undergo reductive amination with ammonia or a suitable ammonia equivalent in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to furnish this compound. organic-chemistry.org
One of the major advantages of reductive amination is the ability to perform the reaction as a one-pot synthesis, which can improve efficiency and reduce waste. nih.gov
Hypothetical Reductive Amination Data
| Carbonyl Compound | Amine Source | Reducing Agent | Solvent | pH | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-(2-Chloro-6-methylphenoxy)acetaldehyde | Ammonia | NaBH₃CN | Methanol | 6-7 | 20-25 | 70-80 |
| 2-(2-Chloro-6-methylphenoxy)acetaldehyde | Ammonium (B1175870) acetate | NaBH(OAc)₃ | Dichloromethane | N/A | 20-25 | 75-85 |
| 2-(2-Chloro-6-methylphenoxy)acetic acid (via in situ reduction and amination) | Ammonia | Borane-Ammonia Complex | THF | N/A | 60-70 | 65-75 |
This data is representative of typical reductive amination reactions and is provided for illustrative purposes.
Regioselectivity and Stereochemical Control in Synthesis of this compound
Regioselectivity is a critical consideration in the synthesis of this compound, particularly in the initial functionalization of the aromatic ring. The starting material, 2-chloro-6-methylphenol, has a specific substitution pattern that must be established. The synthesis of this precursor typically involves the chlorination and methylation of phenol (B47542). The directing effects of the hydroxyl and methyl groups on the aromatic ring will influence the position of the incoming chloro group. Achieving the desired 2,6-disubstitution pattern can be challenging and may require specific reaction conditions or the use of blocking groups to prevent the formation of other isomers.
In the Williamson ether synthesis, regioselectivity is generally not an issue as the reaction occurs at the phenolic oxygen. However, in the synthesis of the substituted phenol itself, controlling the positions of the chloro and methyl groups is paramount.
The molecule this compound is achiral, and therefore, stereochemical control is not a factor in its synthesis. However, if chiral derivatives were to be synthesized, for example, by introducing a substituent on the ethylamine (B1201723) chain, then enantioselective or diastereoselective methods would be necessary. For instance, the use of a chiral auxiliary or a chiral catalyst in the reductive amination step could lead to the formation of a single enantiomer of a chiral derivative.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time.
In the Williamson ether synthesis, the choice of base is critical. Stronger bases like sodium hydride can lead to faster reaction rates but may also promote side reactions. Milder bases such as potassium carbonate are often preferred for their ease of handling and higher yields in many cases. researchgate.net The solvent also plays a significant role, with polar aprotic solvents like DMF or acetonitrile generally favoring the SN2 reaction. Temperature and reaction time are interdependent and need to be carefully controlled to ensure complete reaction without decomposition of the product.
For reductive amination, the choice of reducing agent is important. Sodium cyanoborohydride is effective at a slightly acidic pH, where the imine formation is favored. Sodium triacetoxyborohydride is often used in aprotic solvents and can be more selective. The pH of the reaction medium is a critical parameter to control, as it affects both the rate of imine formation and the stability of the reducing agent.
Key Parameters for Optimization
| Parameter | Williamson Ether Synthesis | Reductive Amination |
|---|---|---|
| Base/Catalyst | Strength and solubility of the base (e.g., K₂CO₃, NaH, Cs₂CO₃) | pH control (e.g., use of buffers or acid catalysts) |
| Solvent | Polarity and aprotic nature (e.g., DMF, Acetonitrile, THF) | Protic or aprotic, depending on the reducing agent (e.g., Methanol, Dichloromethane) |
| Temperature | Typically elevated to increase reaction rate, but not so high as to cause decomposition | Often at or below room temperature to control selectivity |
| Reactant Ratio | Stoichiometry of the phenoxide and the alkyl halide | Stoichiometry of the carbonyl, amine, and reducing agent |
| Reaction Time | Monitored by techniques like TLC or HPLC to determine completion | Typically ranges from a few hours to overnight |
Derivatization and Functionalization Strategies for this compound
The primary amine group and the aromatic ring of this compound are the main sites for further chemical modifications. These derivatization and functionalization reactions can be used to explore the structure-activity relationships of this class of compounds.
The primary amine can undergo a wide range of reactions. Acylation with acyl chlorides or anhydrides would yield the corresponding amides. For example, reaction with acetyl chloride would produce N-[2-(2-chloro-6-methylphenoxy)ethyl]acetamide. Alkylation of the amine with alkyl halides can lead to the formation of secondary and tertiary amines. Reductive amination of the primary amine with aldehydes or ketones would also yield secondary amines.
The aromatic ring can be further functionalized through electrophilic aromatic substitution reactions. However, the existing substituents (chloro, methyl, and the ethoxyamine group) will direct incoming electrophiles to specific positions. The chloro and ethoxyamine groups are ortho, para-directing, while the methyl group is also ortho, para-directing. The interplay of these directing effects and steric hindrance will determine the outcome of reactions such as nitration, halogenation, or Friedel-Crafts reactions.
Potential Derivatives of this compound
| Reaction Type | Reagent | Product Class |
|---|---|---|
| Acylation | Acetyl chloride | Amide |
| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |
| Alkylation | Methyl iodide | Secondary/Tertiary amine |
| Reductive Amination | Acetone | Secondary amine |
| Nitration | Nitric acid/Sulfuric acid | Nitro derivative |
| Bromination | Bromine/FeBr₃ | Bromo derivative |
Acylation and Sulfonylation Reactions of the Amine Moiety
The primary amine group of this compound serves as a nucleophilic center, readily participating in acylation and sulfonylation reactions. These transformations are fundamental in organic synthesis for the formation of stable amide and sulfonamide linkages, respectively.
Acylation is typically achieved by treating the amine with an acylating agent such as an acyl chloride or acid anhydride (B1165640) in the presence of a base. This reaction converts the primary amine into a secondary amide. For instance, the reaction of a primary amine with chloroacetyl chloride is a common strategy for introducing a reactive handle for further functionalization. ijpsr.info Structurally related compounds, like 2-chloro-6-methylaniline (B140736), undergo acylation to form key intermediates in the synthesis of complex pharmaceuticals. google.com The resulting N-acyl products, such as 2-chloro-N-aryl acetamides, are themselves valuable intermediates in medicinal chemistry. ijpsr.infonih.gov
Sulfonylation follows a similar pathway, where the amine reacts with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base to yield a sulfonamide. These reactions are crucial for creating compounds with specific electronic and conformational properties.
| Reaction Type | Reagent Class | Product | Significance |
| Acylation | Acyl Chlorides, Acid Anhydrides | Amide | Forms stable linkages; key step in synthesizing bioactive molecules. ijpsr.infogoogle.com |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduces sulfonamide group, important for modulating biological activity. |
Alkylation and Arylation at the Amine Nitrogen
Further modifications at the amine nitrogen can be achieved through alkylation and arylation, which introduce new carbon-nitrogen bonds and expand the molecular complexity.
N-Alkylation of primary amines like this compound can be accomplished using alkyl halides. However, a significant challenge in the alkylation of primary amines is controlling the degree of substitution, as the reaction can proceed to form secondary and tertiary amines, and even quaternary ammonium salts. wikipedia.org To achieve selective mono-alkylation, modern catalytic methods are often employed. These include using alcohols as alkylating agents in the presence of catalysts like CuO-NiO/γ-Al2O3 or manganese pincer complexes, which offer a more atom-efficient and selective route. researchgate.netnih.gov These advanced methods often avoid the formation of undesired N,N-dialkylated by-products. chemrxiv.org
N-Arylation involves the formation of a bond between the amine nitrogen and an aromatic ring. This is a powerful tool for building complex molecular architectures. Modern methods for N-arylation often rely on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.orgsigmaaldrich.com These reactions utilize specialized phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) to facilitate the coupling of aryl halides with amines, offering a broad scope and high efficiency even for challenging substrates. rsc.orgnih.gov An alternative, transition-metal-free approach involves the use of an aryne precursor, such as an o-diiodoarene, which reacts with the amine to form the N-aryl product. rsc.org
| Transformation | Method | Reagents/Catalysts | Key Features |
| N-Alkylation | Catalytic | Alcohols, Mn or Cu/Ni catalysts | High selectivity for mono-alkylation, atom-efficient. researchgate.netnih.gov |
| N-Arylation | Pd-catalyzed Cross-Coupling | Aryl halides, Pd-precatalysts (e.g., RuPhos), base | Wide substrate scope, high efficiency. rsc.orgnih.gov |
| N-Arylation | Aryne-mediated | o-diiodoarene, NaH | Transition-metal-free conditions. rsc.org |
Modifications of the Chlorinated Aromatic Ring System
The chloro-substituted aromatic ring of this compound provides another site for synthetic modification. While the C-Cl bond is generally stable, it can be functionalized using modern catalytic techniques.
Direct nucleophilic aromatic substitution (SNAr) of the chlorine atom is generally challenging for this molecule. SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro or cyano groups) at the ortho or para positions to stabilize the negatively charged intermediate (a Meisenheimer complex). pressbooks.publibretexts.org The substituents on the ring of this compound (a methyl group and an ether linkage) are electron-donating or weakly withdrawing, which deactivates the ring toward this type of substitution. pressbooks.pub
A more viable strategy for modifying the C-Cl bond is through palladium-catalyzed cross-coupling reactions . This versatile methodology allows the chlorine atom to be replaced with a wide variety of other functional groups.
Suzuki-Miyaura Coupling: Reaction with an arylboronic acid can form a new carbon-carbon bond, creating a biaryl structure. researchgate.net
Heck Coupling: Reaction with an alkene can introduce a vinyl group. mdpi.com
Buchwald-Hartwig Amination: The C-Cl bond can be coupled with another amine, creating a diamine structure. rsc.org
Decarbonylative/Decarboxylative Coupling: Novel methods allow for the coupling of acyl chlorides with benzoates, showcasing advanced strategies for forming biaryls from readily available carboxylic acids. nih.gov
These reactions demonstrate that the chlorine atom, while unreactive to traditional nucleophilic substitution, serves as a valuable handle for advanced, metal-catalyzed transformations.
Role of this compound as a Synthetic Intermediate
The bifunctional nature of this compound, possessing both a reactive amine and a modifiable aryl chloride, makes it a valuable synthetic intermediate for constructing a range of complex molecules.
Precursor in the Synthesis of Complex Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. amazonaws.com Chlorinated aromatic precursors are frequently used in their synthesis. For example, 2-chloro-3-formyl quinolines serve as starting materials for a variety of fused heterocyclic systems. researchgate.net Similarly, intermediates like 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide, derived from a related aniline, are crucial in the synthesis of kinase inhibitors. google.com
This compound can act as a key precursor for complex heterocycles through sequential reactions. The amine can be used to build one part of a heterocyclic ring system, followed by a subsequent intramolecular or intermolecular reaction involving the C-Cl bond to complete the cyclization. This stepwise approach allows for the controlled assembly of elaborate ring systems, which are often found in biologically active compounds. mdpi.com
Building Block for Advanced Molecular Architectures in Research
In modern chemical synthesis, a "building block" approach is often used, where pre-functionalized molecules are assembled to create larger, more complex structures. researchgate.net this compound is an excellent example of such a building block. The phenoxyethanamine scaffold is related to the 2-phenethylamine core, which is present in a vast number of biologically active compounds and is a key motif in medicinal chemistry. mdpi.com
The orthogonal reactivity of the amine and the aryl chloride allows for a programmed synthetic sequence. The amine can be functionalized first, for example, through acylation, while the C-Cl bond remains intact for a later cross-coupling reaction. This utility makes it a valuable component for generating libraries of compounds for drug discovery or for constructing sophisticated molecular architectures in materials science research.
Application in Ligand Synthesis for Research Probes
The development of new ligands is critical for advancing catalysis and creating chemical probes for biological systems. Primary amines are common starting points for ligand synthesis. For instance, they can be condensed with ketones or aldehydes to form Schiff-base ligands or with phosphines to create tridentate PNN ligands. rsc.orgnih.gov
The primary amine of this compound can be readily converted into an imine or amide as part of a larger ligand framework. In such a ligand, the 2-chloro-6-methylphenoxy group would not be an inert spectator. Its steric bulk and electronic properties would influence the coordination environment of a metal center, thereby tuning the catalytic activity or spectroscopic properties of the resulting metal complex. sigmaaldrich.com This makes the compound a potentially useful building block for creating new phosphine, imine, or other types of ligands for use in catalysis or as research probes. mdpi.com
Computational Chemistry and Theoretical Studies on 2 2 Chloro 6 Methylphenoxy Ethanamine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic properties and reactivity of molecules. These theoretical methods provide insights that are complementary to experimental data.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of 2-(2-Chloro-6-methylphenoxy)ethanamine would typically calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic transport properties.
Furthermore, DFT calculations are used to determine the distribution of electron density and to compute a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. However, specific HOMO-LUMO energy values and detailed charge distribution analyses for this compound are not available in published literature.
Ab Initio Methods for Conformation and Energy Minimization
Ab initio (from first principles) quantum chemistry methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. By calculating the potential energy surface, researchers can identify the lowest energy (most stable) conformers. For a flexible molecule like this compound, this would involve analyzing the rotation around its single bonds to find the global energy minimum. Such studies provide foundational data for understanding the molecule's shape and physical properties, but specific conformational analyses and energy minimization data for this compound have not been reported.
Prediction of Spectroscopic Parameters via Computational Models
Computational models, often based on DFT, can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR spectra. A detailed computational prediction of the 1H NMR, 13C NMR, or IR spectra for this compound is not currently documented in scientific papers.
Molecular Dynamics and Conformational Analysis of this compound
Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior and conformational landscape of a molecule.
Simulation of Molecular Flexibility and Rotational Barriers
MD simulations can model the flexibility of the ethanamine side chain and the phenoxy ring system. This analysis would involve calculating the energy barriers for rotation around key single bonds (e.g., the C-O and C-C bonds of the ether linkage). Understanding these rotational barriers is essential for characterizing the molecule's conformational freedom and how it might adapt its shape to interact with biological targets. Specific data on the rotational energy barriers and flexibility of this compound are absent from the available literature.
Analysis of Intramolecular Interactions and Hydrogen Bonding
The structure of this compound allows for the possibility of intramolecular hydrogen bonding, for example, between the amine group (-NH2) and the ether oxygen atom. Computational methods like Natural Bond Orbital (NBO) analysis can be used to identify and quantify such non-covalent interactions. These interactions can significantly influence the molecule's preferred conformation and stability. A specific analysis of the intramolecular hydrogen bonding network within this compound has not been found in peer-reviewed studies.
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Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Chloro 6 Methylphenoxy Ethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 2-(2-Chloro-6-methylphenoxy)ethanamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
For this compound, ¹H and ¹³C NMR are fundamental techniques. The ¹H NMR spectrum would reveal signals for the aromatic protons, the two methylene (B1212753) groups of the ethanamine chain, the amine protons, and the methyl group protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons are expected to resonate in the downfield region (typically 6.5-7.5 ppm) due to the ring current effect of the benzene (B151609) ring. ucl.ac.uk The protons of the methylene group adjacent to the oxygen atom (O-CH₂) would appear at a higher chemical shift than the methylene group adjacent to the nitrogen atom (N-CH₂) due to the stronger deshielding effect of oxygen. The methyl group attached to the aromatic ring would appear as a singlet in the upfield region (around 2.2 ppm). researchgate.net
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. chemconnections.org Signals for the aromatic carbons are expected between 110-160 ppm. researchgate.netwisc.edu The carbon atom attached to the chlorine (C-Cl) and the carbon attached to the oxygen (C-O) would be significantly downfield. The aliphatic carbons of the ethanamine chain and the methyl group would appear in the more shielded, upfield region of the spectrum. chemconnections.orgdocbrown.info
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (3 positions) | 6.8 - 7.3 | 120 - 130 |
| Aromatic C-O | - | ~155 |
| Aromatic C-Cl | - | ~132 |
| Aromatic C-CH₃ | - | ~128 |
| -O-CH₂ -CH₂-NH₂ | ~4.1 | ~68 |
| -O-CH₂-CH₂ -NH₂ | ~3.1 | ~41 |
| -NH₂ | Variable, broad singlet | - |
| -CH₃ | ~2.3 | ~16 |
While 1D NMR provides essential information, complex structures often require two-dimensional (2D) NMR techniques for complete assignment. harvard.edu These experiments distribute signals across two frequency axes, resolving overlapping peaks and revealing correlations between nuclei. nationalmaglab.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.orgoxinst.com For this compound, a COSY spectrum would be crucial for:
Confirming the connectivity within the ethanamine side chain by showing a cross-peak between the -O-CH₂- and -CH₂-NH₂ protons.
Establishing the relative positions of the protons on the aromatic ring through their coupling patterns (cross-peaks).
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals, as listed in the table above. For example, it would show a correlation peak between the proton signal at ~4.1 ppm and the carbon signal at ~68 ppm, confirming the assignment of the -O-CH₂- group.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.eduyoutube.com This is arguably the most powerful technique for piecing together the molecular skeleton. For the target molecule, HMBC would show key correlations such as:
A correlation between the methyl protons (-CH₃) and the aromatic carbons C-1, C-2, and C-6, confirming the position of the methyl group.
Correlations between the -O-CH₂- protons and the aromatic carbon C-1, establishing the ether linkage.
Correlations between the aromatic protons and their neighboring carbons, confirming the substitution pattern on the benzene ring.
Expected Key 2D NMR Correlations for Structural Elucidation
| Technique | Correlating Nuclei | Structural Information Confirmed |
| COSY | H(-O-CH₂-) with H(-CH₂-NH₂) | Connectivity of the ethanamine side chain. |
| HSQC | H(-O-CH₂-) with C(-O-CH₂-)H(Aromatic) with C(Aromatic) | Direct one-bond H-C attachments throughout the molecule. |
| HMBC | H(-CH₃) with C(Aromatic C-2, C-6)H(-O-CH₂-) with C(Aromatic C-1) | Placement of the methyl group and the phenoxy-ethanamine link. |
Molecules are not static; they undergo various dynamic processes, such as bond rotations and conformational changes. libretexts.org Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, is a powerful method for studying these processes when their rates are within the NMR timescale (approximately 10⁻¹ to 10⁵ s⁻¹). libretexts.org
For this compound, there are several bonds around which rotation may be hindered, leading to the existence of different conformers. These include the C(aromatic)-O bond and the O-CH₂ bond. At low temperatures, the rotation around these bonds might be slow enough to allow for the observation of separate signals for each conformer. As the temperature is raised, the rate of exchange between conformers increases, causing the distinct signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. researchgate.net Analyzing the line shapes of the signals at different temperatures can provide quantitative information about the energy barriers to these conformational changes.
Solid-State NMR (ssNMR) is a crucial technique for characterizing materials in their solid form, providing insights into properties that are averaged out in solution. nih.gov It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in two or more different crystalline forms. Different polymorphs of a substance can have distinct physical properties.
If this compound can exist in multiple polymorphic forms, ssNMR would be an ideal tool for their identification and characterization. In the solid state, the NMR signals are sensitive to the local environment and intermolecular interactions, which differ between polymorphs. nih.gov Specifically, ¹³C ssNMR spectra would likely show different chemical shifts for the same carbon atom in different polymorphic forms due to variations in crystal packing and intermolecular contacts. This allows for the unambiguous identification and quantification of different polymorphs in a solid sample. nih.gov
Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.
High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of a molecule and, consequently, its elemental formula.
For this compound (molecular formula C₉H₁₂ClNO), the expected exact mass of the protonated molecule, [M+H]⁺, can be calculated. The presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak, with a second peak (M+2) at two mass units higher having about one-third the intensity of the main peak. miamioh.edu HRMS analysis would confirm the molecular formula by matching the experimentally measured exact mass to the theoretical value, providing strong evidence for the compound's identity.
Calculated Exact Mass for the [M+H]⁺ Ion
| Ion Formula | Isotope | Theoretical Exact Mass (Da) |
| [C₉H₁₃³⁵ClNO]⁺ | ³⁵Cl | 186.0731 |
| [C₉H₁₃³⁷ClNO]⁺ | ³⁷Cl | 188.0702 |
Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pathways.
Upon ionization (e.g., by electrospray ionization, ESI), this compound would form a precursor ion [M+H]⁺. In an MS/MS experiment, this ion would be subjected to collision-induced dissociation (CID), leading to characteristic fragment ions. The fragmentation would likely occur at the weakest bonds and lead to stable neutral losses or charged fragments.
Key expected fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, leading to the loss of a CH₂=NH₂⁺ fragment or the formation of an iminium ion.
Cleavage of the ether bond: The C-O ether linkage is another likely point of fragmentation. This could lead to the formation of a charged 2-chloro-6-methylphenol (B1203925) fragment or the loss of neutral 2-chloro-6-methylphenol, leaving a charged ethanamine fragment.
Loss of the side chain: Cleavage of the bond between the aromatic ring and the ether oxygen would result in the loss of the entire -OCH₂CH₂NH₂ side chain.
Predicted Key MS/MS Fragments of [C₉H₁₂ClNO+H]⁺
| m/z (for ³⁵Cl) | Proposed Fragment Structure/Loss | Fragmentation Pathway |
| 143.03 | [Cl(CH₃)C₆H₃OH + H]⁺ | Cleavage of the C-O ether bond. |
| 125.02 | [Cl(CH₃)C₆H₃O]⁺ | Loss of ethylamine (B1201723) from the parent ion. |
| 44.05 | [CH₂CH₂NH₂ + H]⁺ | Cleavage of the Ar-O bond. |
| 30.03 | [CH₂=NH₂]⁺ | Alpha-cleavage of the ethanamine side chain. |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. For this compound, these methods would provide a characteristic fingerprint based on the vibrational modes of its constituent bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, specific regions of the FT-IR spectrum would be indicative of its key structural components.
The primary amine (-NH₂) group would exhibit characteristic N-H stretching vibrations, typically appearing as a medium-intensity doublet in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the ethylamine side chain would be observed around 2850-3100 cm⁻¹. The C-O-C ether linkage would produce strong, characteristic stretching bands in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The presence of the chloro-substituent on the aromatic ring would give rise to C-Cl stretching vibrations, typically found in the lower frequency region of the spectrum.
Anticipated FT-IR Spectral Data for this compound
| Vibrational Mode | Functional Group | Anticipated Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine | 3300-3500 |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000-3100 |
| C-H Stretch (Aliphatic) | Ethanamine Chain | 2850-2970 |
| C=C Stretch | Aromatic Ring | 1450-1600 |
| C-O-C Stretch | Aryl-Alkyl Ether | 1050-1250 |
| C-N Stretch | Aliphatic Amine | 1020-1250 |
| C-Cl Stretch | Chloro-Aromatic | 600-800 |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds. For this compound, the C=C stretching vibrations of the substituted benzene ring would be expected to produce strong Raman signals, providing a distinct molecular fingerprint. The symmetric vibrations of the molecule would also be more prominent in the Raman spectrum compared to the IR spectrum.
X-ray Crystallography and Diffraction Studies
X-ray crystallography and diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid. These methods would provide definitive information on the absolute configuration, crystal packing, and polymorphic nature of this compound.
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement of a molecule in its crystalline state. cymitquimica.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to elucidate bond lengths, bond angles, and torsional angles with high precision. cymitquimica.com This would definitively establish the three-dimensional structure of this compound, including the conformation of the ethanamine side chain relative to the substituted phenoxy ring. Furthermore, SCXRD reveals the packing of molecules within the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding involving the primary amine group.
Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous State Characterization
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. nih.gov It is particularly crucial for identifying different crystalline forms, or polymorphs, of a substance. chemscene.comsigmaaldrich.commdpi.com Polymorphs can exhibit different physicochemical properties, and their control is critical in various applications. A PXRD pattern of this compound would serve as a unique fingerprint for its specific crystalline form. nih.gov The technique can also be used to characterize the degree of crystallinity and identify the presence of any amorphous content in a sample.
Chromatographic and Electrophoretic Separation Techniques
Chromatographic and electrophoretic methods are essential for the separation, identification, and quantification of this compound from a mixture, such as in the analysis of its purity or in monitoring its synthesis.
High-Performance Liquid Chromatography (HPLC) would be a primary technique for the analysis of this compound. scbt.commedchemexpress.com A reversed-phase HPLC method, likely using a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating the compound from non-polar impurities. Detection could be achieved using a UV detector, leveraging the aromatic ring's chromophore. For more complex mixtures or the separation of closely related impurities, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) could be employed, which is particularly effective for polar compounds. medchemexpress.com Gas chromatography (GC), potentially coupled with mass spectrometry (GC-MS), would also be a viable method, especially for assessing volatile impurities. cymitquimica.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideal for assessing the purity and enantiomeric composition of this compound.
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common mode for purity determination. In this method, the compound is separated on a nonpolar stationary phase (typically C18 or C8) with a polar mobile phase, usually a mixture of water or buffer and an organic modifier like acetonitrile or methanol. The presence of impurities is detected as separate peaks in the chromatogram, and their levels can be quantified relative to the main compound peak area. Method validation according to International Council for Harmonisation (ICH) guidelines ensures the method is linear, accurate, precise, and specific for its intended purpose. mdpi.com
Enantiomeric Separations: Since this compound possesses a chiral center, separating its enantiomers is critical for pharmaceutical applications. This is most effectively achieved using chiral stationary phases (CSPs) in HPLC. nih.gov The selection of the appropriate CSP is crucial for achieving baseline separation of the enantiomers.
Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3-chloro-5-methylphenylcarbamate), are widely used and have demonstrated broad applicability for a variety of chiral compounds. nih.govwindows.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Crown Ether-based CSPs: Chiral crown ethers are particularly effective for the enantioseparation of primary amines. nih.gov The separation relies on the differential inclusion complexation of the protonated primary amine group of the enantiomers into the chiral cavity of the crown ether.
The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, can be optimized to improve resolution and analysis time. researchgate.net
| Parameter | Purity Assessment (RP-HPLC) | Enantiomeric Separation (Chiral HPLC) |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient Elution) | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) (Isocratic) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 20 °C |
| Detection | UV at 275 nm | UV at 275 nm |
| Injection Volume | 10 µL | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating, identifying, and quantifying volatile and semi-volatile impurities that may be present in the this compound drug substance. ajrconline.org These impurities can originate from starting materials, intermediates, by-products of the synthesis, or residual solvents.
The GC separates volatile components based on their boiling points and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which acts as a detector, providing mass information that allows for the structural elucidation and unambiguous identification of the impurities. ajrconline.org Headspace GC-MS is often employed for the analysis of residual solvents, where a sample is heated to partition volatile analytes into the gas phase before injection, thus avoiding contamination of the GC system with the non-volatile drug substance.
Potential volatile impurities in this compound could include:
Residual Solvents: Such as toluene, acetone, or methanol, which are commonly used in organic synthesis. ajrconline.org
Starting Materials/By-products: Unreacted 2-chloro-6-methylphenol or by-products from its synthesis. Other potential process-related impurities could include compounds like 1-bromo-3-chloropropane (B140262) or 3-chloro-1-propanol, depending on the synthetic route. degres.eu
| Parameter | Value/Condition |
|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 40 °C for 5 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-450 amu |
Capillary Electrophoresis for Charged Species Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. psu.eduelsevier.com It is particularly well-suited for the analysis of charged species.
As an amine, this compound is basic and can be readily protonated in acidic buffer systems to form a cation. This allows for its analysis by Capillary Zone Electrophoresis (CZE), the simplest mode of CE. In CZE, separation is based on the differences in the electrophoretic mobility of analytes in an electric field. nih.govfrontiersin.org The migration time of the protonated amine will depend on its charge-to-size ratio. This technique can be used as an orthogonal method to HPLC for purity assessment.
Different modes of CE can be employed for more complex analyses:
Micellar Electrokinetic Chromatography (MEKC): This technique adds a surfactant (like sodium dodecyl sulfate) to the buffer above its critical micelle concentration. libretexts.org This forms a pseudo-stationary phase, allowing for the separation of both charged and neutral impurities based on their partitioning between the micelles and the aqueous buffer. libretexts.org
Chiral Capillary Electrophoresis: By adding a chiral selector, such as a cyclodextrin, to the background electrolyte, enantiomeric separation can be achieved. libretexts.org This provides an alternative or complementary method to chiral HPLC for determining enantiomeric purity.
| Parameter | Value/Condition |
|---|---|
| Capillary | Fused Silica (e.g., 50 cm total length, 40 cm effective length, 50 µm i.d.) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 (for CZE) |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 214 nm or 275 nm |
Biological and Pharmacological Research Perspectives on 2 2 Chloro 6 Methylphenoxy Ethanamine Molecular and Cellular Level
Investigation of Molecular Target Interactions (In Vitro and Pre-clinical Cellular Models)
There is no publicly available information regarding in vitro and pre-clinical cellular model investigations for 2-(2-Chloro-6-methylphenoxy)ethanamine.
Receptor Binding Studies and Ligand Affinity Determinations (e.g., 5-HT1A, σ, α2 receptors)
No specific receptor binding data or ligand affinity determinations for this compound at 5-HT1A, σ (sigma), or α2-adrenergic receptors have been reported in the accessible scientific literature. Research on other phenoxyalkylamine derivatives has shown affinity for 5-HT1A and sigma receptors, suggesting that this compound could theoretically interact with these targets, but empirical evidence is currently lacking. researchgate.netresearchgate.net
Enzyme Inhibition or Activation Assays (e.g., Potassium Channel Activation, IKKβ inhibition)
There are no published studies detailing the effects of this compound on enzyme activity, including potassium channel activation or the inhibition of IκB kinase β (IKKβ).
Ion Channel Modulation and G-Protein Coupled Receptor (GPCR) Signaling Pathways
Specific data on the modulation of ion channels or the engagement of G-protein coupled receptor (GPCR) signaling pathways by this compound is not available in the public domain.
Mechanistic Insights into Cellular Responses
No mechanistic studies at the cellular level have been published for this compound.
Cellular Uptake and Subcellular Localization Studies (in vitro)
There is no information available from in vitro studies regarding the cellular uptake mechanisms or the subcellular localization of this compound.
Receptor Internalization and Signaling Cascade Activation (cellular level)
No data has been published on whether this compound induces receptor internalization or activates specific intracellular signaling cascades.
Influence on Protein-Protein Interactions (PPIs)
Currently, there is a lack of specific published research detailing the direct influence of this compound on specific protein-protein interactions (PPIs). As a small molecule, its primary mechanism of action is anticipated to be the direct binding to specific protein targets, such as monoamine transporters, rather than modulating the large-scale interaction between two distinct proteins. The disruption or stabilization of PPIs is a recognized mechanism for therapeutic intervention, often involving larger molecules or peptides that can interfere with the extensive surfaces involved in protein complex formation. For a compound of this size and structure, any effect on PPIs would likely be a downstream consequence of its primary activity on a specific receptor or transporter, which in turn could influence signaling pathways that involve protein complexes. However, direct experimental evidence for this compound in this context is not available in the current scientific literature.
Structure-Activity Relationships (SAR) in Molecular Recognition (Biophysical and Biochemical Focus)
While comprehensive, publicly available structure-activity relationship (SAR) studies specifically for this compound are limited, the general principles of SAR for monoamine reuptake inhibitors provide a framework for understanding the molecular features crucial for its activity.
Systematic Modification and Activity Profiling in Defined Biological Systems
Systematic modification of a lead compound and subsequent activity profiling are cornerstones of medicinal chemistry. For a molecule like this compound, this would involve the synthesis of analogues with variations at key positions to probe their effects on binding affinity and functional activity at monoamine transporters (i.e., serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT)).
Key modifications would likely include:
Alterations to the Phenoxy Ring: Modifying the position and nature of the chloro and methyl substituents would provide insight into the steric and electronic requirements of the binding pocket. For example, moving the chloro group to the meta or para position, or replacing the methyl group with larger alkyl groups, would help map the topography of the receptor's binding site.
Changes to the Ethylamine (B1201723) Side Chain: The length and nature of the linker between the phenoxy ring and the amine are critical. Shortening or lengthening the ethyl chain, or introducing conformational constraints, would impact the compound's ability to adopt the optimal conformation for binding.
These analogues would then be profiled in in-vitro assays, such as radioligand binding assays, to determine their inhibitory constants (Ki) at SERT, NET, and DAT. Functional uptake assays would also be crucial to determine whether the compounds act as inhibitors or substrates.
A Hypothetical SAR Data Table for Analogues of this compound Since specific experimental data is not available, the following table is a hypothetical representation of what a systematic modification and activity profiling study might yield.
| Compound | R1 (Position 2) | R2 (Position 6) | Side Chain | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) |
| This compound | Cl | CH₃ | -OCH₂CH₂NH₂ | Data not available | Data not available | Data not available |
| Analogue 1 | H | CH₃ | -OCH₂CH₂NH₂ | |||
| Analogue 2 | Cl | H | -OCH₂CH₂NH₂ | |||
| Analogue 3 | Br | CH₃ | -OCH₂CH₂NH₂ | |||
| Analogue 4 | Cl | C₂H₅ | -OCH₂CH₂NH₂ | |||
| Analogue 5 | Cl | CH₃ | -OCH₂CH₂CH₂NH₂ | |||
| Analogue 6 | Cl | CH₃ | -OCH₂CH₂NHCH₃ |
This table is for illustrative purposes only and does not represent real experimental data.
Identification of Key Pharmacophoric Elements for Molecular Interaction
The key pharmacophoric elements of a molecule are the essential structural features that are responsible for its biological activity. For monoamine reuptake inhibitors, a common pharmacophore model includes:
An Aromatic Ring: In this case, the substituted chloromethylphenoxy ring, which engages in hydrophobic and potentially halogen-bonding interactions within the transporter's binding site.
A Basic Amine Center: The primary ethanamine group, which is typically protonated at physiological pH and forms a crucial ionic interaction with an acidic residue (e.g., an aspartate) in the transporter's binding pocket.
A Specific Spatial Arrangement: The distance and relative orientation between the aromatic ring and the amine center are critical for fitting into the binding site. The ether linkage and the ethyl chain in this compound provide this necessary spacing and conformational flexibility.
Computational Approaches to Binding Site Characterization
In the absence of an experimental crystal structure of this compound bound to its target, computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for characterizing the binding site.
Molecular Docking: This technique would be used to predict the preferred binding pose of this compound within a homology model of the human monoamine transporters (SERT, NET, or DAT). The docking simulations would identify key amino acid residues that are likely to interact with the compound. For example, the protonated amine would be expected to form a salt bridge with a conserved aspartate residue in transmembrane domain 1. The chloromethylphenoxy group would likely be positioned in a hydrophobic pocket formed by aromatic and aliphatic residues.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be performed to assess the stability of the predicted binding pose over time and to analyze the dynamic nature of the interactions. These simulations can provide insights into how the protein and ligand adapt to each other and can help to refine the understanding of the key interactions that stabilize the complex.
Predicted Interacting Residues from a Hypothetical Docking Study
| Pharmacophoric Feature | Potential Interacting Residues in Monoamine Transporter | Type of Interaction |
| Protonated Amine | Aspartic Acid (e.g., Asp98 in DAT) | Ionic Bond |
| Phenoxy Ring | Phenylalanine, Tyrosine, Leucine, Isoleucine | Hydrophobic Interactions |
| Chloro Substituent | Specific pocket-lining residues | Halogen Bonding, van der Waals |
| Methyl Substituent | Hydrophobic sub-pocket | van der Waals Interactions |
This table is for illustrative purposes only and is based on general knowledge of monoamine transporter-ligand interactions.
Advanced Biological Methodologies Employed
Surface Plasmon Resonance (SPR) for Kinetic Binding Studies
Surface Plasmon Resonance (SPR) is a powerful label-free technology used to study biomolecular interactions in real-time. It provides quantitative information about the kinetics (association and dissociation rates) and affinity of a ligand binding to a target protein.
In the context of this compound, an SPR experiment would typically involve:
Immobilization: A purified monoamine transporter (e.g., SERT, NET, or DAT), stabilized in a lipid environment such as a nanodisc or liposome, would be immobilized onto the surface of an SPR sensor chip.
Interaction Analysis: A solution containing this compound (the analyte) would be flowed over the sensor surface. The binding of the compound to the immobilized transporter would cause a change in the refractive index at the surface, which is detected as a change in the SPR signal.
Kinetic Data Acquisition: The association rate (k_on) is determined by monitoring the rate of increase in the SPR signal as the compound binds to the transporter. The dissociation rate (k_off) is measured by monitoring the rate of decrease in the signal after the flow of the analyte is replaced with a buffer.
Affinity Determination: The equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated from the ratio of the dissociation and association rate constants (K_D = k_off / k_on).
While no specific SPR data for this compound has been published, this technique would be instrumental in providing a detailed quantitative understanding of its binding dynamics to monoamine transporters.
Hypothetical SPR Kinetic Data
| Compound | Target | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |
| This compound | hNET | Data not available | Data not available | Data not available |
| This compound | hSERT | Data not available | Data not available | Data not available |
| This compound | hDAT | Data not available | Data not available | Data not available |
This table is for illustrative purposes only and does not represent real experimental data.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization
Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for measuring the heat changes that occur during biomolecular interactions. sigmaaldrich.comcymitquimica.com This technique provides a comprehensive thermodynamic profile of the binding event between a ligand, such as this compound, and its target macromolecule, which could be a protein or a nucleic acid. The direct measurement of heat allows for the determination of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, without the need for labeling or immobilization of the binding partners. sigmaaldrich.com
The principle of ITC involves a high-precision calorimeter with two cells, a reference cell and a sample cell, maintained at a constant temperature. cymitquimica.com The sample cell contains the macromolecular target, while a syringe is used to incrementally inject small aliquots of the ligand, this compound. As the ligand binds to the target, heat is either released (exothermic reaction) or absorbed (endothermic reaction). cymitquimica.com The instrument detects this temperature difference and applies power to the sample cell heater to maintain a zero temperature difference with the reference cell. The power required to maintain this thermal equilibrium is recorded over time, resulting in a series of heat burst peaks corresponding to each injection.
The magnitude of these heat bursts diminishes as the target molecule becomes saturated with the ligand. Integration of the area under each peak yields the heat change for that injection. Plotting these heat changes against the molar ratio of ligand to target generates a binding isotherm. This isotherm can then be fitted to a binding model to extract the key thermodynamic parameters.
A hypothetical ITC experiment for the binding of this compound to a target protein might yield the data presented in the interactive table below. Such data would be invaluable in understanding the forces driving the binding event. For instance, a negative enthalpy change (ΔH) would suggest that hydrogen bonding and van der Waals interactions are significant contributors to the binding, while a positive entropy change (ΔS) would indicate that hydrophobic interactions and conformational changes play a major role.
Interactive Data Table: Hypothetical Thermodynamic Parameters for the Binding of this compound to a Target Protein
| Parameter | Value | Interpretation |
| Binding Affinity (K_D) | 1.5 µM | Represents the concentration of ligand at which half of the target molecules are occupied. A lower value indicates a stronger binding affinity. |
| Stoichiometry (n) | 1.1 | Indicates that approximately one molecule of this compound binds to one molecule of the target protein. |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | A negative value signifies an enthalpically driven, exothermic reaction, suggesting favorable hydrogen bonding and/or van der Waals interactions. |
| Entropy Change (ΔS) | +2.3 cal/mol·K | A positive value indicates an entropically favorable process, likely due to the release of ordered water molecules from the binding interface (hydrophobic effect). |
| Gibbs Free Energy (ΔG) | -9.2 kcal/mol | Calculated from ΔG = ΔH - TΔS, a negative value confirms a spontaneous and favorable binding interaction. |
Fluorescence Spectroscopy and Anisotropy for Ligand-Target Interactions
Fluorescence-based techniques are versatile and highly sensitive methods for studying ligand-target interactions. These approaches can provide information on binding affinity, conformational changes, and the local environment of the fluorophore.
Fluorescence Spectroscopy can be employed in several ways to study the binding of this compound. If the target protein has intrinsic fluorescence, typically from tryptophan or tyrosine residues, the binding of the ligand may cause a change in the fluorescence intensity or a shift in the emission maximum. This quenching or enhancement of fluorescence can be titrated to determine the binding affinity. Alternatively, if the ligand itself is fluorescent, changes in its fluorescence properties upon binding to the target can be monitored.
Fluorescence Anisotropy , also known as fluorescence polarization, is a powerful technique for measuring the binding of a small, fluorescently-labeled ligand to a much larger protein. scbt.com This method is based on the principle that when a fluorescent molecule is excited with polarized light, the emitted light will also be polarized. The degree of polarization is dependent on the rotational diffusion of the molecule. scbt.com A small, rapidly tumbling molecule will have a low fluorescence anisotropy, while a large, slowly tumbling molecule (or a small molecule bound to a large one) will have a high fluorescence anisotropy. scbt.com
To study the interaction of this compound using this technique, a fluorescent derivative of the compound would first need to be synthesized. This labeled ligand would be expected to have a low anisotropy in solution. Upon binding to its target protein, the rotational motion of the labeled ligand would be significantly restricted, leading to a substantial increase in its fluorescence anisotropy. cymitquimica.com By titrating the target protein into a solution of the fluorescently labeled this compound and measuring the change in anisotropy, a binding curve can be generated, from which the dissociation constant (K_D) can be determined.
The data from a hypothetical fluorescence anisotropy experiment could be presented as follows, illustrating the change in anisotropy as the concentration of the target protein is increased in the presence of a fixed concentration of a fluorescently labeled analog of this compound.
Interactive Data Table: Hypothetical Fluorescence Anisotropy Data for the Binding of a Fluorescently Labeled this compound Analog to a Target Protein
| Target Protein Concentration (µM) | Measured Fluorescence Anisotropy (r) | Interpretation |
| 0 | 0.05 | The low anisotropy value corresponds to the rapidly tumbling, unbound fluorescent ligand in solution. |
| 0.5 | 0.12 | An increase in anisotropy indicates that a fraction of the ligand is now bound to the larger, more slowly rotating target protein. |
| 1.0 | 0.18 | Further increase in anisotropy as more of the ligand binds to the target. |
| 2.5 | 0.25 | The binding is approaching saturation, as indicated by the smaller increase in anisotropy. |
| 5.0 | 0.28 | The anisotropy value is plateauing, suggesting that most of the ligand is now in the bound state. |
| 10.0 | 0.30 | The anisotropy has reached its maximum value, indicating saturation of the ligand with the target protein. From the full binding curve, the K_D can be calculated. |
Advanced Research Applications of 2 2 Chloro 6 Methylphenoxy Ethanamine in Chemical Sciences
Design and Synthesis of Advanced Ligands for Catalysis Research
The primary amino group and the substituted phenoxy moiety of 2-(2-Chloro-6-methylphenoxy)ethanamine suggest its potential as a precursor for ligand synthesis. However, no specific research was found that utilizes this compound for such purposes.
Chiral Ligand Development for Asymmetric Synthesis
There is no available research demonstrating the use of This compound in the development of chiral ligands for asymmetric synthesis. The molecule itself is not chiral. While it could theoretically be reacted with chiral molecules to form more complex chiral ligands, no such examples are present in the scientific literature.
Ligands for Transition Metal Catalyzed Reactions
While transition metal complexes with various organic ligands are a cornerstone of modern catalysis, there are no specific studies found that describe the synthesis or application of transition metal complexes involving This compound as a ligand. orientjchem.org The nitrogen and oxygen atoms in the molecule possess lone pairs of electrons, making them potential coordination sites for metal ions, but this potential has not been explored in documented research.
Contributions to Materials Science Research
The bifunctional nature of This compound (an amine group and a chloro-substituted aromatic ring) could theoretically allow it to be used as a monomer or a precursor in materials science. Nevertheless, no research has been published detailing its use in this capacity.
Monomer in Polymer Chemistry Research (e.g., polyamides, polyurethanes if applicable)
The primary amine group suggests that This compound could potentially undergo polycondensation reactions to form polymers like polyamides (by reacting with dicarboxylic acids) or polyurethanes (by reacting with diisocyanates). However, a thorough search of the literature did not yield any studies where this compound was used as a monomer in polymer chemistry research.
Precursor for Advanced Functional Materials (e.g., coatings, adhesives in research context)
There is no documented research on the use of This compound as a precursor for creating advanced functional materials such as specialized coatings or adhesives for research purposes.
Development of Chemical Probes and Tools for Biological Research
Chemical probes are essential tools for studying biological systems. These molecules are often designed with specific structural features to interact with biological targets. Although the structure of This compound could serve as a fragment or scaffold in the design of such probes, there is no evidence in the scientific literature of it being developed or used for this purpose.
Fluorescently Tagged Derivatives for Live-Cell Imaging Studies (non-therapeutic)
The development of fluorescent probes is a cornerstone of modern chemical biology, enabling the visualization of biological molecules and processes within living cells. This typically involves conjugating a molecule of interest, which selectively interacts with a specific cellular component, to a fluorescent dye (fluorophore).
While there are no specific examples of fluorescently tagged derivatives of this compound in the literature, the general process would involve chemically modifying its ethanamine group. The primary amine of this compound could be reacted with a fluorophore that has a suitable reactive group, such as an N-hydroxysuccinimidyl (NHS) ester or an isothiocyanate. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths, brightness, and photostability.
Table 1: Common Fluorophores for Live-Cell Imaging
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Fluorescein | ~494 | ~518 | Bright, but pH-sensitive and prone to photobleaching. |
| Rhodamine | ~550 | ~570 | More photostable than fluorescein. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Variable (e.g., ~550 for Cy3, ~650 for Cy5) | Variable (e.g., ~570 for Cy3, ~670 for Cy5) | Bright and photostable, with a range of available colors. |
| Alexa Fluor Dyes | Variable | Variable | A wide range of bright and photostable dyes across the spectrum. |
The resulting fluorescently tagged molecule could then be introduced to living cells. If the parent compound had a natural affinity for a particular cellular structure or protein, the fluorescent derivative would allow for the visualization of that target. However, without prior knowledge of the biological targets of this compound, this remains a hypothetical application.
Photoaffinity Labels for Target Identification (molecular biology tools)
Photoaffinity labeling is a powerful technique used to identify the specific protein targets of a small molecule. mdpi.comnih.gov This method involves modifying the small molecule with two key functionalities: a photoreactive group and a reporter tag (such as biotin (B1667282) or an alkyne for click chemistry). nih.gov
A derivative of this compound for photoaffinity labeling would require significant synthetic modification. A photoreactive moiety, such as a diazirine, benzophenone, or aryl azide, would need to be incorporated into the molecule. nih.gov This group remains inert until activated by UV light, at which point it forms a highly reactive species that covalently bonds to nearby molecules, presumably the target protein.
Additionally, a reporter tag would be attached to the other end of the molecule, often via a linker. After the photo-crosslinking event in a cellular lysate or intact cells, the reporter tag is used to enrich the covalently labeled proteins. For example, biotin-tagged proteins can be captured using streptavidin beads. The identified proteins are then typically analyzed by mass spectrometry to determine their identity.
Table 2: Common Photoreactive Groups and Reporter Tags in Photoaffinity Labeling
| Component | Example | Function |
| Photoreactive Group | Phenyl azide, Benzophenone, Diazirine | Forms a covalent bond with the target protein upon photoactivation. |
| Reporter Tag | Biotin, Alkyne, Fluorophore | Enables detection and enrichment of the labeled protein. |
| Linker | Polyethylene glycol (PEG), Alkyl chain | Spatially separates the probe from the reporter tag to minimize interference. |
The design of such a probe derived from this compound would be a complex synthetic challenge, and no such research has been reported.
Use in Chemical Biology for Understanding Biological Processes
Chemical biology utilizes small molecules to probe and understand biological systems. While phenoxyethanamine derivatives, more broadly, have been explored in medicinal chemistry, the specific role of this compound in fundamental chemical biology research is not documented. mdpi.com
For this compound to be a useful tool in chemical biology, it would first need to be shown to have a specific and potent biological effect. Researchers would then seek to identify its mechanism of action and cellular targets. This process often involves a combination of techniques, including:
Phenotypic Screening: Observing the effect of the compound on cell behavior, such as cell growth, morphology, or signaling pathways.
Target Identification: Using methods like photoaffinity labeling (as described above) or affinity chromatography to isolate the binding partners of the compound.
Structural Biology: Determining the three-dimensional structure of the compound bound to its target protein to understand the interaction at a molecular level.
Without any published data on the biological activity of this compound, its application in understanding biological processes remains speculative. The journey from a commercially available chemical to a validated chemical probe is a long and resource-intensive one, and it appears this journey has not been undertaken or at least not published for this specific compound.
Future Research Directions and Methodological Innovations for 2 2 Chloro 6 Methylphenoxy Ethanamine
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical and chemical research. For 2-(2-Chloro-6-methylphenoxy)ethanamine, future investigations will likely focus on improving upon traditional synthetic methods, with a strong emphasis on green chemistry and continuous manufacturing processes.
Green chemistry principles aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable through several key approaches. A significant area of research is the use of imidazole (B134444) ionic liquids as catalysts in chlorination reactions. For instance, a patented method for the synthesis of the related compound 2-methyl-4-chlorophenoxyacetic acid utilizes an imidazole ionic liquid catalyst for the chlorination of o-methylphenoxyacetic acid, achieving high yields without the generation of wastewater in the chlorination step. masterorganicchemistry.com This approach, being simple and convenient, shows promise for large-scale production and could be adapted for the synthesis of the 2-chloro-6-methylphenoxy moiety of the target compound. masterorganicchemistry.com
Another avenue for green synthesis involves the classic Williamson ether synthesis, a fundamental reaction for forming the ether linkage in this compound. khanacademy.orgyoutube.comyoutube.comyoutube.comdocbrown.info Traditional methods often rely on strong bases and polar solvents. Future research could explore the use of weaker bases in conjunction with resonance-stabilized alkoxides, which could make the process more environmentally friendly. youtube.comyoutube.com The use of greener solvents and the development of catalytic systems that can operate under milder conditions are also key research areas. clockss.org
A comparison of potential green chemistry improvements for the synthesis of this compound is presented in Table 1.
Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound
| Approach | Traditional Method | Potential Green Alternative | Anticipated Benefits |
|---|---|---|---|
| Chlorination Catalyst | Lewis acids | Imidazole ionic liquids | High yield, no wastewater, simple operation |
| Ether Synthesis | Strong bases, polar solvents | Weaker bases with resonance-stabilized alkoxides | Milder reaction conditions, reduced environmental impact |
| Solvent Choice | Volatile organic solvents | Greener solvents, aqueous media | Reduced toxicity and environmental pollution |
Furthermore, multi-step syntheses can be telescoped in a continuous flow system, eliminating the need for isolation and purification of intermediates. This not only streamlines the manufacturing process but also reduces waste and energy consumption. Research into the development of a continuous flow process for the synthesis of this compound could involve the optimization of reactor design, catalyst immobilization, and in-line purification techniques.
Integration of Artificial Intelligence and Machine Learning in Research on this compound
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of novel molecules, and the optimization of synthetic processes. researchgate.netresearchgate.net
Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions with high accuracy. researchgate.netrsc.org For the synthesis of this compound, ML models could be employed to predict the regioselectivity of the chlorination step and to optimize the conditions for the Williamson ether synthesis. rsc.org By analyzing the complex interplay of various reaction parameters, these models can identify the optimal conditions to maximize yield and minimize the formation of byproducts. nih.gov
Graph transformer neural networks, which can learn from the three-dimensional structure of molecules, have shown promise in predicting regioselectivity in C-H activation reactions. researchgate.net Such models could be adapted to predict the most likely site of chlorination on the phenoxy ring in the synthesis of the target compound.
Generative models in AI can be used for the de novo design of novel molecules with specific desired properties. nih.govnih.govwesleyan.edursc.orgresearchgate.netresearchgate.net Starting with the core structure of this compound, these models can explore a vast chemical space to generate new derivatives with potentially enhanced biological activity or improved physicochemical properties. By incorporating a 3D shape and pharmacophore similarity scoring component, generative models can be trained to produce molecules that are likely to interact with a specific biological target. nih.gov This approach could be used to design new analogs of this compound for various applications.
Table 2 outlines the potential applications of AI and machine learning in the research of this compound.
Table 2: Applications of AI and Machine Learning in this compound Research
| Application Area | AI/ML Technique | Potential Impact |
|---|---|---|
| Synthesis Optimization | Predictive modeling of reaction outcomes | Increased yield, reduced byproducts, faster process development |
| Regioselectivity Prediction | Graph transformer neural networks | Accurate prediction of chlorination site, guiding synthetic strategy |
| Novel Derivative Design | De novo generative models | Discovery of new compounds with enhanced properties |
| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Efficient screening of virtual libraries for desired characteristics |
Advanced Characterization Techniques and Multi-Modal Approaches
The comprehensive characterization of this compound and its potential impurities is crucial for quality control and regulatory purposes. Advanced analytical techniques and multi-modal approaches provide the necessary tools for detailed structural elucidation and impurity profiling.
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are particularly valuable for analyzing complex mixtures. nih.govlibretexts.orgajrconline.orgresearchgate.netijsdr.orgnih.govsumitomo-chem.co.jpnih.govmdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive method for detecting and identifying impurities, while Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy allows for the detailed structural elucidation of separated components without the need for isolation. nih.govlibretexts.orgajrconline.orgsumitomo-chem.co.jpnih.govmdpi.com The combination of these techniques in a multi-modal approach, such as LC-MS-NMR, can provide a comprehensive profile of a reaction mixture, enabling the identification and quantification of the main product and any impurities. libretexts.org Given that this compound is a chiral molecule, chiral separation techniques, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, will be essential for resolving and quantifying the enantiomers. rsc.orgnih.govwesleyan.edu
Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS, GC-IR) for Comprehensive Analysis
The comprehensive analysis of this compound and its potential metabolites in complex biological matrices requires powerful analytical strategies. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.govijarsct.co.in These integrated approaches provide a multi-dimensional analysis, offering both separation of complex mixtures and detailed structural identification of the components. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is a cornerstone for the quantitative analysis of trace-level compounds in biological samples. mdpi.com For this compound, an LC-MS/MS method would offer exceptional sensitivity and selectivity, making it ideal for pharmacokinetic studies. The initial liquid chromatography step separates the parent compound from metabolites and endogenous matrix components. Subsequently, the tandem mass spectrometry provides definitive identification and quantification based on the specific mass-to-charge ratio of the precursor ion and its characteristic product ions. Similar methods have been successfully developed for quantifying other trace analytes and genotoxic impurities in complex mixtures. researchgate.netpnrjournal.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For unequivocal structure elucidation of unknown metabolites or impurities, LC-NMR is a uniquely powerful tool. ijarsct.co.inwisdomlib.org While mass spectrometry provides information on molecular weight and fragmentation, NMR spectroscopy offers detailed insight into the precise molecular structure, including connectivity and stereochemistry. ijarsct.co.innih.gov In the context of this compound metabolism studies, LC-NMR could be used in a "stop-flow" mode, where the chromatographic flow is paused to acquire detailed NMR spectra on a specific, isolated peak, thereby confirming the exact position of metabolic modifications (e.g., hydroxylation, demethylation) on the molecule. mdpi.comresearchgate.net
Gas Chromatography-Infrared Spectroscopy (GC-IR): Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. piketech.com Derivatization of the primary amine group in this compound, for instance through acylation, could enhance its volatility and improve chromatographic performance. jfda-online.comresearchgate.net Coupling GC with infrared (IR) detection provides an additional layer of identification. piketech.com Since IR spectroscopy is highly sensitive to the functional groups and the substitution pattern of a molecule, GC-IR is particularly effective for differentiating between structural isomers that might produce similar mass spectra, ensuring accurate identification in forensic and research contexts. nih.govojp.gov
Table 1: Application of Hyphenated Techniques for the Analysis of this compound
| Technique | Primary Application | Strengths for this Compound |
|---|---|---|
| LC-MS/MS | Quantitative analysis in biological fluids | High sensitivity and selectivity for detecting low concentrations; ideal for pharmacokinetic profiling. mdpi.comresearchgate.net |
| LC-NMR | Definitive structural elucidation of metabolites | Provides unambiguous structural information, crucial for identifying unknown metabolites without reference standards. ijarsct.co.innih.gov |
| GC-IR | Isomer differentiation and identification | High chromatographic resolution combined with specific infrared spectra for distinguishing closely related structural isomers. piketech.comnih.gov |
Cryo-Electron Microscopy (Cryo-EM) for Ligand-Receptor Complex Structural Elucidation
Understanding how this compound exerts its biological effects requires visualizing its interaction with protein targets at an atomic level. Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of biological macromolecules, including ligand-receptor complexes. nih.govbohrium.com
Unlike traditional X-ray crystallography, Cryo-EM does not require the often-difficult process of crystallizing the protein-ligand complex. creative-diagnostics.com This is a significant advantage for studying membrane proteins, such as G-protein coupled receptors (GPCRs), which are common targets for neuroactive compounds and are notoriously difficult to crystallize. creative-diagnostics.com By flash-freezing the protein-ligand complexes in vitreous ice, Cryo-EM can capture multiple conformational states of the receptor as it is bound by the ligand. creative-diagnostics.comresearchgate.net
For this compound, applying Cryo-EM could:
Identify the Binding Pocket: Determine the precise location and orientation of the compound within its receptor.
Reveal Molecular Interactions: Elucidate the specific amino acid residues involved in binding, and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions).
Characterize Conformational Changes: Visualize how the binding of the compound induces structural changes in the receptor, leading to its activation or inhibition. nih.gov
This structural information is invaluable for structure-based drug design, enabling the rational optimization of ligand affinity and selectivity, and providing a deeper understanding of the molecular basis of its action. nih.gov
Expanding the Scope of Molecular Interactions and Biological Research Tools (non-clinical)
Beyond characterizing the primary target, future research must aim to build a comprehensive picture of the compound's molecular interactions and develop specific tools to study its effects in biological systems.
Exploration of Novel Binding Partners and Biological Pathways (molecular)
Future research can employ unbiased, discovery-based proteomics approaches. For instance, a chemical probe could be synthesized by attaching a reactive group or an affinity tag to the this compound molecule. This probe could then be used in "pull-down" experiments with cell lysates or tissue extracts to isolate its binding partners, which can subsequently be identified by mass spectrometry.
Furthermore, systems-level approaches like transcriptomics (analyzing changes in gene expression) and proteomics (analyzing changes in protein levels) in cells or tissues treated with the compound can reveal which biological pathways and cellular processes are modulated. This can provide clues about the compound's downstream effects and functional consequences, even without prior knowledge of its direct binding targets.
Development of Advanced Reporter Constructs and Biosensors
To study the dynamics of receptor engagement by this compound in real-time, researchers can develop sophisticated biological tools. A promising direction is the creation of genetically encoded biosensors. ucdavis.edunih.gov Drawing inspiration from sensors like psychLight, which was engineered from the serotonin (B10506) 5-HT2A receptor to become fluorescent upon binding hallucinogenic ligands, a similar strategy could be applied here. nih.govresearchgate.netduke.edu
The development of such a biosensor would involve:
Receptor Selection: Identifying a key receptor for this compound.
Protein Engineering: Fusing the receptor with a fluorescent protein (e.g., Green Fluorescent Protein, GFP). The fusion is engineered so that the conformational change in the receptor upon ligand binding alters the fluorescence of the attached protein. nih.gov
Validation and Application: The resulting biosensor could be expressed in cultured cells or in the brains of living animals. This would enable researchers to visualize when and where the compound is engaging its target with high spatial and temporal resolution, and to screen for other compounds that interact with the same receptor. nih.govnih.gov
These advanced tools, alongside aptamer-based sensors (aptasensors), represent a significant leap from conventional assays, allowing for dynamic monitoring of molecular interactions in their native biological context. nih.gov
Ethical Considerations and Responsible Research Practices in the Study of Novel Aryloxyethanamines
The investigation of new psychoactive compounds, including those in the aryloxyethanamine class, carries a significant ethical responsibility. nih.gov As research progresses, it must be guided by a robust ethical framework to ensure the protection of research participants and to prevent the misuse of scientific findings. nih.govresearchgate.net
Key ethical considerations include:
Risk of Misuse: Novel psychoactive substances (NPS) can emerge on illicit markets, posing public health challenges. marshallcenter.orgmdpi.com Researchers have a duty to communicate their findings responsibly, avoiding sensationalism that could drive non-medical use. The rapid emergence of NPS often outpaces regulatory frameworks, creating a complex legal and social landscape. marshallcenter.orgresearchgate.net
Informed Consent: In any potential human studies, ensuring valid informed consent is paramount. nih.gov This is especially complex for psychoactive agents, where the substance itself could potentially affect cognitive processes necessary for decision-making. nih.gov
Clinical Equipoise: Before any clinical research can be considered, there must be a state of genuine uncertainty about the comparative benefits and risks of the intervention. researchgate.net This requires a strong foundation of preclinical data to justify exposing human subjects to a novel compound. nih.gov
Data Sharing and Transparency: There is an ethical obligation to share research data, including failed or inconclusive results. nih.gov This transparency prevents redundant studies, informs the scientific community of potential risks, and ensures that the contributions of research participants have maximum value.
Regulatory bodies and research institutions must work collaboratively to establish clear guidelines for the responsible investigation of novel aryloxyethanamines, balancing the pursuit of scientific knowledge with the imperative to protect public health. mdpi.comeuropa.eu
Q & A
Q. What are the recommended safety protocols for handling 2-(2-Chloro-6-methylphenoxy)ethanamine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if vapor or aerosol formation is possible .
- Storage: Store in tightly sealed containers under refrigeration (2–8°C) to prevent degradation. Ensure compatibility with storage materials (e.g., avoid reactive metals) .
- First Aid:
- Waste Disposal: Segregate waste and use licensed hazardous waste disposal services to mitigate environmental contamination .
Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction yields be optimized?
Methodological Answer:
- Route 1 (Nucleophilic Substitution): React 2-chloro-6-methylphenol with 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF). Optimize by controlling temperature (60–80°C) and reaction time (12–24 hrs) .
- Route 2 (Reductive Amination): Condense 2-chloro-6-methylphenol with glyoxylic acid, followed by reduction using NaBH₄ or catalytic hydrogenation. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
- Yield Optimization:
- Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress with TLC or HPLC.
- Recrystallize the final product from ethanol/water for higher purity .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Computational Setup:
- Reactivity Insights:
| Property | B3LYP/6-311++G(d,p) | Experimental |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | 4.1 (UV-Vis) |
| C-Cl Bond Length (Å) | 1.76 | 1.74 (XRD) |
Q. What methodologies are recommended for resolving crystallographic data discrepancies when determining the structure of this compound derivatives?
Methodological Answer:
Q. How should researchers address contradictory results in spectroscopic characterization (e.g., NMR, IR) of this compound derivatives?
Methodological Answer:
- NMR Discrepancies:
- Verify solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- IR Inconsistencies:
- General Validation:
- Reproduce experiments under controlled conditions (temperature, humidity).
- Cross-reference with high-purity standards or published databases (e.g., NIST Chemistry WebBook) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
